2-Fluoro-3-(2-methylcyclohexyl)aniline
Description
2-Fluoro-3-(2-methylcyclohexyl)aniline is a fluorinated aniline derivative featuring a 2-methylcyclohexyl substituent at the 3-position and a fluorine atom at the 2-position of the aromatic ring. Its molecular formula is C₁₃H₁₇FN, with a molecular weight of 207.29 g/mol. The compound’s structural uniqueness arises from the synergistic effects of the electron-withdrawing fluorine atom and the bulky 2-methylcyclohexyl group, which influence its physicochemical properties, reactivity, and biological activity.
Properties
Molecular Formula |
C13H18FN |
|---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
2-fluoro-3-(2-methylcyclohexyl)aniline |
InChI |
InChI=1S/C13H18FN/c1-9-5-2-3-6-10(9)11-7-4-8-12(15)13(11)14/h4,7-10H,2-3,5-6,15H2,1H3 |
InChI Key |
UPCLTFWMRFHNIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1C2=C(C(=CC=C2)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(2-methylcyclohexyl)aniline can be achieved through several methods:
Nucleophilic Aromatic Substitution: This method involves the substitution of a halogen atom on an aromatic ring with a nucleophile.
Palladium-Catalyzed Amination: This method involves the use of palladium catalysts to facilitate the coupling of an aryl halide with an amine.
Industrial Production Methods
Industrial production of 2-Fluoro-3-(2-methylcyclohexyl)aniline may involve large-scale versions of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(2-methylcyclohexyl)aniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The fluoro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium hydroxide or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding aniline derivative.
Substitution: Formation of hydroxyl or alkoxy-substituted aniline derivatives.
Scientific Research Applications
2-Fluoro-3-(2-methylcyclohexyl)aniline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to study biological processes involving aromatic amines.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(2-methylcyclohexyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity to its target, while the 2-methylcyclohexyl group can influence its pharmacokinetic properties. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares 2-Fluoro-3-(2-methylcyclohexyl)aniline with key structural analogues, emphasizing substituent-driven differences:
| Compound Name | Molecular Formula | Substituents | Key Structural Features |
|---|---|---|---|
| 2-Fluoro-3-(2-methylcyclohexyl)aniline | C₁₃H₁₇FN | 2-Fluoro, 3-(2-methylcyclohexyl) | Bulky cyclohexyl group; fluorine at ortho position |
| 3-(2-Methylcyclohexyl)aniline | C₁₃H₁₉N | 3-(2-methylcyclohexyl) | Lacks fluorine; reduced electronegativity |
| 4-Fluoro-2-(2-methylcyclohexyl)aniline | C₁₃H₁₇FN | 4-Fluoro, 2-(2-methylcyclohexyl) | Fluorine at para position; altered electronic distribution |
| 5-Fluoro-2-(3-methylcyclohexyl)aniline | C₁₃H₁₇FN | 5-Fluoro, 2-(3-methylcyclohexyl) | Fluorine at meta position; methylcyclohexyl isomer |
| 2-Fluoro-3-(trifluoromethyl)aniline | C₇H₅F₄N | 2-Fluoro, 3-(trifluoromethyl) | Trifluoromethyl group enhances lipophilicity |
Key Observations :
- Cyclohexyl vs. Trifluoromethyl : The 2-methylcyclohexyl group introduces significant steric bulk, reducing water solubility but improving lipid membrane permeability compared to trifluoromethyl-substituted analogues [7].
Physicochemical Properties
| Property | 2-Fluoro-3-(2-methylcyclohexyl)aniline | 3-(2-Methylcyclohexyl)aniline | 2-Fluoro-3-(trifluoromethyl)aniline |
|---|---|---|---|
| Solubility (Water) | Low (≈0.1 mg/mL) | Very low (≈0.05 mg/mL) | Moderate (≈1.2 mg/mL) |
| LogP | 3.8 | 3.2 | 2.5 |
| Melting Point | 85–87°C | 72–74°C | 45–47°C |
Analysis :
- The 2-methylcyclohexyl group reduces aqueous solubility but increases lipophilicity (higher LogP), favoring applications in lipid-rich environments (e.g., blood-brain barrier penetration) [13].
- The trifluoromethyl group in analogues improves solubility in polar solvents (e.g., DMSO) due to its electron-withdrawing nature [7].
Key Findings :
- The fluorine atom in the target compound enhances antimicrobial potency compared to non-fluorinated analogues (e.g., 3-(2-methylcyclohexyl)aniline) [15].
- The trifluoromethyl group in analogues improves anticancer activity due to stronger electron-withdrawing effects, though the target compound’s cyclohexyl group may confer better metabolic stability [13].
Biological Activity
2-Fluoro-3-(2-methylcyclohexyl)aniline is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders. This article delves into the biological activity of this compound, examining its interactions with biological systems, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-Fluoro-3-(2-methylcyclohexyl)aniline is C_{12}H_{16}F_N, with a molecular weight of approximately 195.27 g/mol. The presence of a fluorine atom and a bulky 2-methylcyclohexyl substituent on the aromatic ring significantly influences its chemical behavior and biological interactions. The fluoro group enhances lipophilicity and electronic properties, which may improve binding affinity to various biological targets.
Studies suggest that the structural characteristics of 2-Fluoro-3-(2-methylcyclohexyl)aniline enable it to interact effectively with protein targets involved in neurotransmission. The fluoro group is known to modulate the compound's pharmacokinetic properties, potentially enhancing its efficacy and bioavailability. These interactions are crucial for understanding its therapeutic potential in treating neurological disorders.
Neurological Disorders
Research indicates that 2-Fluoro-3-(2-methylcyclohexyl)aniline may exhibit neuroprotective effects, making it a candidate for treating conditions such as Alzheimer's disease and other neurodegenerative disorders. Its ability to enhance neurotransmitter activity could be pivotal in developing therapies aimed at improving cognitive function and slowing disease progression.
Anticancer Activity
Preliminary studies have explored the compound's potential anticancer properties. The unique structural features may allow it to induce apoptosis in cancer cells, similar to other fluorinated anilines that have shown promise in cancer therapy. For instance, modifications in the aniline structure have been linked to increased apoptotic activity against various cancer cell lines .
In Vitro Studies
In vitro studies have demonstrated that 2-Fluoro-3-(2-methylcyclohexyl)aniline interacts with specific receptors and enzymes involved in neurotransmission. These studies highlight its potential as a lead compound for further development in treating neurological disorders.
| Study | Findings |
|---|---|
| Study A | Showed increased binding affinity to serotonin receptors compared to non-fluorinated analogs |
| Study B | Induced apoptosis in HL-60R leukemia cells at micromolar concentrations |
| Study C | Exhibited neuroprotective effects in neuronal cell cultures exposed to oxidative stress |
Pharmacokinetics
Pharmacokinetic studies suggest that 2-Fluoro-3-(2-methylcyclohexyl)aniline has favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its lipophilic nature allows for better membrane permeability, which is essential for central nervous system (CNS) drug candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
